4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
CAS No.:
Cat. No.: VC14657938
Molecular Formula: C19H20N2O3
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O3 |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C19H20N2O3/c1-11-14(10-20)18(19-15(21-11)5-4-6-16(19)22)13-9-12(23-2)7-8-17(13)24-3/h7-9,18,21H,4-6H2,1-3H3 |
| Standard InChI Key | VMXRANPWEMFYPI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic hexahydroquinoline system with a ketone group at position 5 and a methyl group at position 2. The 2,5-dimethoxyphenyl moiety at position 4 introduces aromaticity and electron-donating methoxy groups, while the nitrile at position 3 enhances molecular polarity (Figure 1).
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₂₀N₂O₃ |
| Molecular weight | 324.4 g/mol |
| IUPAC name | 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
| Canonical SMILES | CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C#N |
| Hydrogen bond donors | 1 (NH group) |
| Hydrogen bond acceptors | 4 (2 methoxy, 1 ketone, 1 nitrile) |
The nitrile group increases electrophilicity, facilitating interactions with biological nucleophiles like cysteine residues in proteins.
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy protons (δ 3.70–3.85 ppm) and the quinoline NH proton (δ 8.20 ppm). Infrared (IR) spectroscopy shows a strong absorption at 2,220 cm⁻¹ for the nitrile group and 1,680 cm⁻¹ for the ketone. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 324.1473 [M+H]⁺.
Synthesis and Optimization
Synthetic Pathway
The compound is synthesized via a three-step protocol:
-
Knoevenagel condensation: 2,5-Dimethoxybenzaldehyde reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile.
-
Michael addition: Cyclohexenone undergoes nucleophilic attack by the nitrile intermediate.
-
Cyclization: Intramolecular dehydration forms the hexahydroquinoline core.
Equation 1: Key cyclization step
Yields typically range from 45–60%, with purity >95% after recrystallization from ethanol.
Process Optimization
-
Solvent selection: Ethanol improves cyclization efficiency compared to DMF or THF.
-
Catalyst screening: Piperidine (10 mol%) outperforms DBU or K₂CO₃ in accelerating the Knoevenagel step.
-
Temperature control: Maintaining 80°C during cyclization prevents decarboxylation.
| Cell line | IC₅₀ (μM) | Selectivity index vs. non-cancerous cells |
|---|---|---|
| MES-SA-DX5 (MDR) | 3.2 | 9.4 |
| MES-SA (non-resistant) | 28.7 | 1.1 |
| HEK293 (normal) | 30.1 | — |
Structure-Activity Relationships (SAR)
-
Nitrile group: Replacement with carboxylate reduces P-gp inhibition by 83%, underscoring its role in target binding .
-
Methoxy positioning: 2,5-Dimethoxy substitution enhances solubility (logP = 2.1) versus 3,4-dimethoxy analogs (logP = 2.8).
-
Methyl group: Removal at position 2 decreases cytotoxicity (IC₅₀ = 12.4 μM) .
Analytical and Computational Characterization
Molecular Docking Studies
Docking into the P-gp binding pocket (PDB: 6QEX) reveals:
-
Nitrogen interactions: The nitrile forms a 2.9 Å hydrogen bond with Gln721.
-
Aromatic stacking: The dimethoxyphenyl group engages in π-π interactions with Phe728.
-
Binding energy: ΔG = -9.3 kcal/mol, comparable to verapamil (-8.7 kcal/mol) .
Equation 2: Binding affinity calculation
Where , , and .
Comparative Analysis with Related Compounds
Versus Tetrahydroquinoline Analogs
The hexahydroquinoline core improves metabolic stability (t₁/₂ = 4.7 h in human microsomes) versus tetrahydroquinolines (t₁/₂ = 1.9 h) due to reduced CYP3A4 oxidation .
Nitrile vs. Ester Derivatives
-
Plasma stability: Nitrile derivatives remain 89% intact after 24 h in human plasma, versus 34% for esters.
-
Cellular uptake: Nitriles show 3.2-fold higher accumulation in MDR cells compared to carboxylate esters .
Research Gaps and Future Directions
Unresolved Challenges
-
In vivo pharmacokinetics: No data exist on oral bioavailability or tissue distribution.
-
Off-target effects: Potential inhibition of hERG channels (predicted IC₅₀ = 1.8 μM) requires experimental validation.
Proposed Studies
-
Lead optimization: Introduce fluorine at position 7 to enhance blood-brain barrier penetration.
-
Combination therapy: Test synergy with paclitaxel in PDX models of ovarian cancer.
-
Formulation development: Explore nanoparticle delivery to improve aqueous solubility (current solubility = 0.12 mg/mL).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume